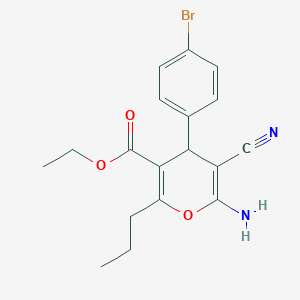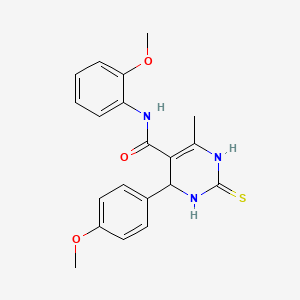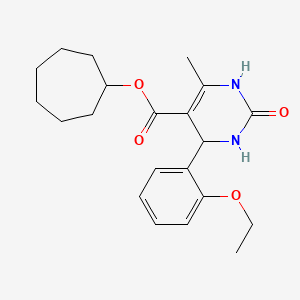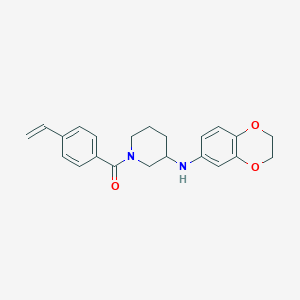![molecular formula C15H20N2O4 B4932842 3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)
3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as Dantrolene, is a chemical compound that is used as a muscle relaxant. It was first discovered in 1967 and has since been used in various medical applications, including the treatment of muscle spasms and malignant hyperthermia.
作用機序
3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione works by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells. This reduces the amount of calcium available for muscle contraction, leading to muscle relaxation. The mechanism of action of 3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione is well understood and has been extensively studied.
Biochemical and Physiological Effects
3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has a number of biochemical and physiological effects. It reduces muscle tone and spasticity, leading to muscle relaxation. It also reduces the release of calcium ions from the sarcoplasmic reticulum, which can help to prevent muscle damage. 3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been shown to be effective in reducing muscle spasms and improving muscle function in a number of medical conditions.
実験室実験の利点と制限
3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also well studied and has a known mechanism of action. However, there are also some limitations to its use. 3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione can be toxic at high doses, and care must be taken when handling and administering the compound. It is also relatively expensive, which can limit its use in some research settings.
将来の方向性
There are a number of potential future directions for research on 3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione. One area of research could be to investigate its use in the treatment of other medical conditions, such as Parkinson's disease or dystonia. Another area of research could be to explore the use of 3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione in combination with other drugs to improve its effectiveness. Finally, research could be conducted to develop new formulations of 3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione that are more effective and have fewer side effects.
Conclusion
In conclusion, 3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione is a chemical compound that has been extensively studied for its medical applications. It is primarily used as a muscle relaxant and is effective in treating muscle spasms caused by various conditions. The synthesis method of 3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione is relatively simple and can be carried out in a laboratory setting. Its mechanism of action is well understood, and it has a number of biochemical and physiological effects. While there are some limitations to its use, there are also a number of potential future directions for research on 3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione.
合成法
The synthesis of 3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione involves the reaction of 5-(2-methylphenoxy)-2,4-dimethyl-3-oxopentanoic acid with hydrazine hydrate. The resulting hydrazide compound is then reacted with ethylene oxide to produce 3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been extensively studied for its medical applications. It is primarily used as a muscle relaxant and is effective in treating muscle spasms caused by various conditions, including cerebral palsy, multiple sclerosis, and spinal cord injury. It is also used in the treatment of malignant hyperthermia, a rare but life-threatening condition that can occur during surgery.
特性
IUPAC Name |
3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-6-4-5-7-12(10)21-9-11(18)8-17-13(19)15(2,3)16-14(17)20/h4-7,11,18H,8-9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZXZVACJKRWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C(=O)C(NC2=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)
![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)
![(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)


![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)